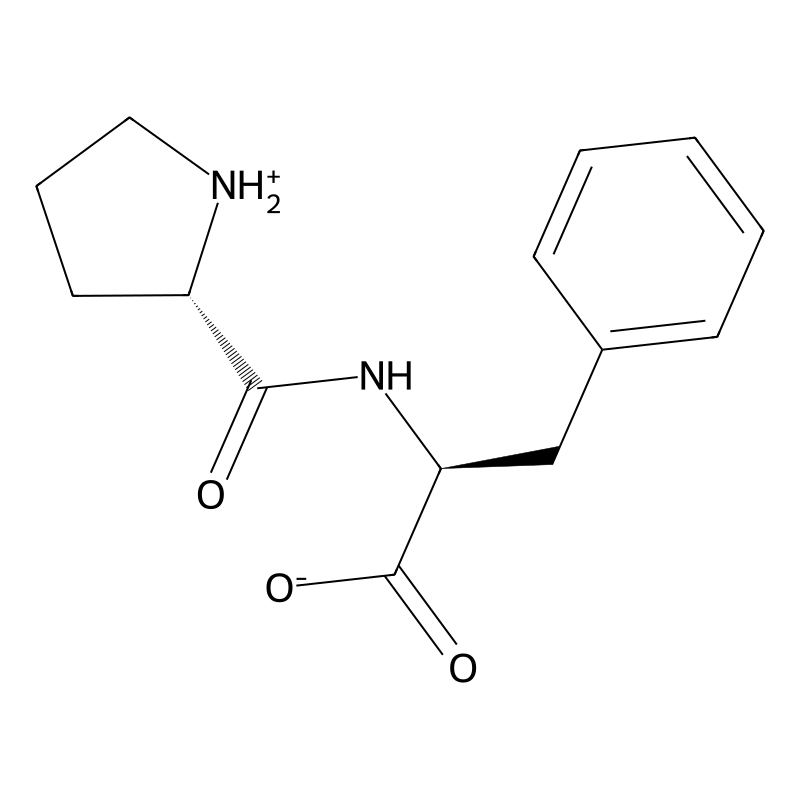

H-Pro-Phe-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Potential role in collagen formation: Collagen is a major structural protein found in connective tissues. Some studies suggest that L-Pro-L-Phe may play a role in collagen synthesis, although more research is needed to understand the mechanisms involved and potential clinical applications. )

- Investigating interactions with other molecules: L-Pro-L-Phe is also being studied for its potential interactions with other molecules, such as enzymes and receptors. These investigations may provide insights into its potential biological functions.

H-Pro-Phe-OH, or N-Phenylalanine-Proline, is a dipeptide composed of the amino acids proline and phenylalanine. Its chemical formula is , and it is classified as a peptide with notable structural properties due to the presence of a cyclic structure in proline, which influences the dipeptide's conformation and stability. This compound is often studied for its biochemical roles and potential therapeutic applications, particularly in the context of metabolic pathways involving amino acids.

- Hydrolysis: Under acidic or basic conditions, H-Pro-Phe-OH can undergo hydrolysis to yield free proline and phenylalanine.

- Peptide Bond Formation: It can react with other amino acids or peptides to form longer polypeptides through condensation reactions.

- Michael Addition: Recent studies have shown that H-Pro-Phe-OH can act as a catalyst in Michael addition reactions, demonstrating its utility in organic synthesis under physiological conditions .

The biological activities of H-Pro-Phe-OH are significant due to the roles of its constituent amino acids:

- Neurotransmission: Phenylalanine is a precursor to neurotransmitters such as dopamine, which are crucial for brain function.

- Protein Synthesis: As a dipeptide, H-Pro-Phe-OH may influence protein folding and stability, particularly in proteins where proline plays a critical role.

- Antioxidant Properties: Some studies suggest that dipeptides containing phenylalanine may exhibit antioxidant activity, potentially protecting cells from oxidative stress .

The synthesis of H-Pro-Phe-OH can be achieved through various methods:

- Solid-Phase Peptide Synthesis: This method involves sequentially adding protected amino acids to a growing peptide chain on a solid support.

- Liquid-Phase Synthesis: Involves the coupling of free amino acids in solution, often using coupling agents such as dicyclohexylcarbodiimide.

- Enzymatic Synthesis: Utilizing specific enzymes that catalyze peptide bond formation under mild conditions, which can enhance yield and purity .

H-Pro-Phe-OH has several applications:

- Pharmaceuticals: It is investigated for its potential roles in drug development, particularly in neuropharmacology due to its relationship with neurotransmitter synthesis.

- Nutritional Supplements: As an amino acid derivative, it may be included in formulations aimed at enhancing cognitive function or physical performance.

- Biotechnology: Used in research settings to study peptide interactions and enzyme catalysis .

Research into the interactions of H-Pro-Phe-OH has revealed:

- Binding Affinity: Studies indicate that this dipeptide can bind effectively to certain receptors involved in neurotransmission, suggesting potential modulatory effects on brain activity.

- Catalytic Properties: Its ability to catalyze specific reactions highlights its role as an enzyme mimic or cofactor in biochemical processes .

- Structural Studies: Investigations into its conformation have provided insights into how proline's cyclic structure affects peptide interactions and stability.

Several compounds share structural or functional similarities with H-Pro-Phe-OH. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| H-Gly-Phe-OH | Glycine + Phenylalanine | Simpler structure; lacks the cyclic nature of proline |

| H-Leu-Phe-OH | Leucine + Phenylalanine | Branched-chain amino acid; affects hydrophobicity |

| H-Ala-Phe-OH | Alanine + Phenylalanine | Smaller side chain; impacts peptide folding differently |

| H-Pro-Val-OH | Proline + Valine | Contains another cyclic amino acid; different properties |

Uniqueness of H-Pro-Phe-OH

The presence of proline imparts unique conformational properties to H-Pro-Phe-OH, influencing its stability and interaction profiles compared to other dipeptides. Its potential roles in neurotransmitter synthesis further distinguish it within this group.

Enzymatic Aminolysis for Prolyl Dipeptide Synthesis

The enzymatic synthesis of H-Pro-Phe-OH leverages the unique activity of aminopeptidases, such as the S9 aminopeptidase from Streptomyces thermocyaneoviolaceus (S9AP-St). This enzyme catalyzes the aminolysis reaction, preferentially using L-proline benzyl ester (L-Pro-OBzl) as the acyl donor and phenylalanine derivatives as acyl acceptors [4]. The broad substrate specificity of S9AP-St allows for the incorporation of diverse amino acids, including both L- and D-enantiomers, into the dipeptide structure. For instance, when L-Pro-OBzl reacts with phenylalanine methyl ester (Phe-OMe), the enzyme facilitates the formation of H-Pro-Phe-OMe, which can subsequently undergo hydrolysis or cyclization [4].

A critical advantage of this method is its stereochemical flexibility. S9AP-St synthesizes dipeptides with L-Pro-Xaa or D-Pro-Xaa configurations, depending on the enantiomer of the proline derivative used [4]. This capability is illustrated in Table 1, which summarizes key substrates and products from enzymatic reactions.

Table 1: Substrate Specificity and Products of S9AP-St in Prolyl Dipeptide Synthesis

| Acyl Donor | Acyl Acceptor | Primary Product | Cyclic Byproduct |

|---|---|---|---|

| L-Pro-OBzl | L-Phe-OMe | H-Pro-Phe-OMe | Cyclo(Pro-Phe) |

| D-Pro-OBzl | L-Phe-OBzl | H-D-Pro-Phe-OBzl | Cyclo(D-Pro-Phe) |

| L-Pro-OBzl | D-Phe-OMe | H-Pro-D-Phe-OMe | Not detected |

The reaction kinetics reveal that prolonged incubation (e.g., 24 hours) promotes non-enzymatic cyclization of linear dipeptides into diketopiperazines, such as cyclo(Pro-Phe) [4]. This phenomenon is attributed to the inherent rigidity of the proline ring, which predisposes the dipeptide to intramolecular nucleophilic attack (Figure 1) [4].

Chemical Synthesis Strategies and Optimization

Chemical synthesis of H-Pro-Phe-OH predominantly employs solid-phase peptide synthesis (SPPS) and solution-phase methods. In SPPS, the Fmoc (fluorenylmethyloxycarbonyl) strategy is widely used due to its compatibility with proline’s secondary amine. The sequential coupling of Fmoc-Phe-OH to a proline-resin, followed by deprotection and cleavage, yields the target dipeptide . Key optimization parameters include:

- Coupling Reagents: Benzotriazole-based agents (e.g., HBTU, HATU) enhance coupling efficiency, particularly for sterically hindered residues like proline.

- Temperature Control: Reactions conducted at 0–4°C minimize racemization during activation.

- Side-Chain Protection: tert-Butyl (t-Bu) groups for carboxylic acids and trityl (Trt) for amines prevent undesired side reactions .

In solution-phase synthesis, the mixed anhydride method using isobutyl chloroformate and N-methylmorpholine facilitates peptide bond formation between Boc-protected proline and phenylalanine derivatives. Post-synthesis, acidic deprotection (e.g., trifluoroacetic acid) yields H-Pro-Phe-OH with >90% purity after recrystallization .

Cyclization Dynamics and Diketopiperazine Formation

Cyclization of H-Pro-Phe-OH into diketopiperazine derivatives is a spontaneous process under neutral or mildly acidic conditions. The reaction proceeds via nucleophilic attack of the phenylalanine amine on the proline carbonyl, forming a six-membered ring (Figure 2) [4]. Studies using S9AP-St demonstrate that cyclo(Pro-Phe) constitutes over 40% of the total products after 24-hour reactions, highlighting the thermodynamic favorability of cyclization [4].

Key Factors Influencing Cyclization:

- pH: Neutral conditions (pH 7.0–7.5) accelerate ring closure by deprotonating the amine nucleophile.

- Solvent Polarity: Apolar solvents (e.g., dichloromethane) stabilize the transition state by reducing solvation.

- Steric Effects: Bulky protecting groups on phenylalanine (e.g., benzyl esters) hinder cyclization, favoring linear dipeptide retention [4].

This cyclization behavior has implications for peptide stability in storage and biological systems, necessitating careful control of reaction conditions during synthesis.

H-Pro-Phe-OH (H-Prolyl-L-phenylalanine-OH) is a bioactive dipeptide that has garnered significant attention in recent years due to its diverse pharmacological properties and potential therapeutic applications. This naturally occurring peptide, composed of proline and phenylalanine residues, demonstrates multifaceted biological activities that position it as a promising candidate for various therapeutic interventions.

Angiotensin-Converting Enzyme Inhibition Mechanisms and Cardiovascular Relevance

The most well-characterized pharmacological property of H-Pro-Phe-OH is its ability to inhibit angiotensin-converting enzyme (ACE), a key regulatory enzyme in the renin-angiotensin system. This dipeptide exhibits competitive inhibition of ACE activity, with studies demonstrating its effectiveness as a substrate for the enzyme while simultaneously providing inhibitory effects on cardiovascular-related enzymatic processes.

The mechanism of ACE inhibition by H-Pro-Phe-OH involves specific structural interactions with the enzyme's active site. The proline residue at the N-terminus provides conformational constraint necessary for binding to the ACE active site, while the phenylalanine residue at the C-terminus facilitates hydrophobic interactions with the enzyme's substrate binding pocket. Research has shown that the presence of proline at the C-terminal position of ACE inhibitory peptides can competitively inhibit ACE activity, with the aromatic phenylalanine residue enhancing binding affinity through π-π interactions with aromatic residues in the enzyme's active site.

Studies have reported that H-Pro-Phe-OH demonstrates measurable ACE inhibitory activity at concentrations below 1 millimolar, indicating its potential as a cardiovascular protective agent. The dipeptide's ability to modulate ACE activity suggests therapeutic applications in hypertension management and cardiovascular disease prevention, particularly given its natural origin and potentially reduced side effect profile compared to synthetic ACE inhibitors.

Additionally, H-Pro-Phe-OH has been identified as an inhibitor of angiotensin-converting enzyme 2 (ACE2), with an IC50 value of 0.15 millimolar. This dual inhibitory activity against both ACE and ACE2 suggests a comprehensive modulation of the renin-angiotensin system, potentially offering enhanced cardiovascular protective effects through multiple pathways.

Antiviral Activity Against Viral Pathogens (Human Adenovirus-5 and Herpes Simplex Virus-1)

Recent research has unveiled significant antiviral properties of H-Pro-Phe-OH, particularly against human adenovirus serotype 5 (HAdV-5) and herpes simplex virus type-1 (HSV-1). These findings represent a novel aspect of the dipeptide's pharmacological profile, expanding its potential therapeutic applications beyond cardiovascular health.

In studies conducted using the A-549 epithelial lung cell line, H-Pro-Phe-OH demonstrated moderate but consistent antiviral activity against both viral pathogens. Against HAdV-5, the compound achieved a 2.2-log reduction in viral titers at a concentration of 25 μg/mL, with additional reductions of 1.9-log at 12.5 μg/mL and 0.8-log at 6 μg/mL. The antiviral effects were statistically significant and dose-dependent, indicating a genuine therapeutic potential.

The antiviral activity against HSV-1 was even more pronounced, with H-Pro-Phe-OH achieving a 4.6-log reduction in viral titers at 25 μg/mL concentration. Lower concentrations of 12.5 μg/mL and 6.0 μg/mL resulted in 6-log and 6.6-log reductions respectively, demonstrating potent antiviral efficacy. These results suggest that H-Pro-Phe-OH may be particularly effective against HSV-1 infections compared to adenoviral infections.

The mechanism of antiviral action appears to be indirect, as the dipeptide does not directly interfere with viral replication machinery in the same manner as traditional antiviral agents such as acyclovir or cidofovir. Instead, the antiviral effects may be mediated through modulation of host cell responses, potentially involving inflammatory pathways or cellular stress responses that affect viral replication efficiency.

Comparative studies with established antiviral agents revealed that while H-Pro-Phe-OH exhibits moderate antiviral activity relative to specific antivirals, its unique mechanism of action and potential for reduced toxicity make it an interesting candidate for further development. The compound's ability to target multiple viral pathogens suggests broad-spectrum antiviral potential that warrants additional investigation.